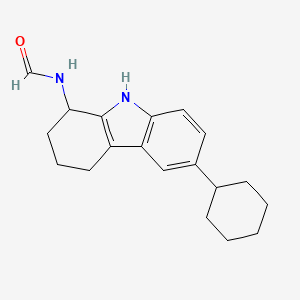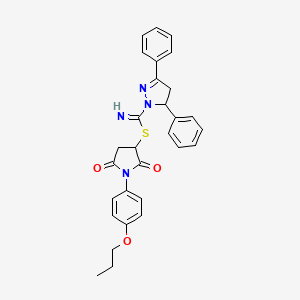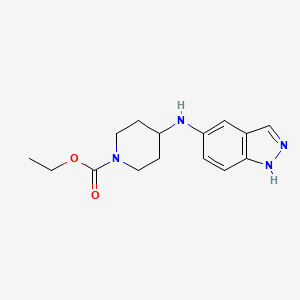
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide, also known as CTFC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
作用機序
The mechanism of action of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. The exact mechanisms of these effects are still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase levels of antioxidant enzymes and reduce levels of inflammatory cytokines. In cancer research, this compound has been shown to inhibit the activity of various cancer-related enzymes and increase the expression of tumor suppressor genes. The effects of this compound on other physiological systems are still being studied.
実験室実験の利点と制限
One advantage of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is its versatility in various scientific research fields. Its potential applications in neuroscience, cancer research, and drug discovery make it a valuable compound for researchers. However, one limitation of this compound is its low yield in synthesis, which may limit its availability for large-scale experiments.
将来の方向性
There are many potential future directions for the study of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide. In neuroscience, further studies could investigate the mechanisms of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In cancer research, further studies could investigate the potential of this compound as a novel anticancer agent and its use in combination therapies. In drug discovery, further studies could focus on the development of new drug candidates based on the structure of this compound. Overall, the study of this compound has the potential to lead to significant advancements in various scientific research fields.
合成法
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including cyclohexanone, sodium borohydride, and formic acid. The final product is obtained through a purification process using column chromatography. The yield of the synthesis is typically around 50%.
科学的研究の応用
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a starting point for the development of new drug candidates.
特性
IUPAC Name |
N-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-12-20-18-8-4-7-15-16-11-14(13-5-2-1-3-6-13)9-10-17(16)21-19(15)18/h9-13,18,21H,1-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUPZBSTRZGLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5003065.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(3-methyl-2-thienyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5003069.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5003077.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)

![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)


![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)